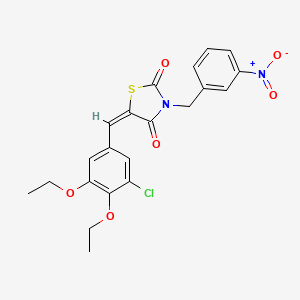
N-(2,4,5-trichlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
描述
N-(2,4,5-trichlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, commonly known as TRAM-34, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TRAM-34 is a potent and selective inhibitor of the intermediate-conductance calcium-activated potassium channel (IKCa1), which plays an important role in regulating various physiological processes such as immune response, cell proliferation, and neuronal excitability.
作用机制
TRAM-34 is a selective inhibitor of the intermediate-conductance calcium-activated potassium channel (N-(2,4,5-trichlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide). The this compound channel plays an important role in regulating various physiological processes such as immune response, cell proliferation, and neuronal excitability. TRAM-34 binds to the pore-forming subunit of the this compound channel and blocks the flow of potassium ions through the channel, leading to membrane depolarization and inhibition of cellular functions that are dependent on this compound activity.
Biochemical and Physiological Effects:
TRAM-34 has been shown to have various biochemical and physiological effects. In cancer cells, TRAM-34 induces cell cycle arrest and apoptosis, leading to inhibition of cell proliferation. In autoimmune disorders, TRAM-34 inhibits the activation of T cells and reduces inflammation. In asthma, TRAM-34 improves airway hyperresponsiveness by reducing smooth muscle contraction. In neurological disorders, TRAM-34 improves cognitive function and reduces neuroinflammation.
实验室实验的优点和局限性
TRAM-34 has several advantages for lab experiments. It is a small molecule inhibitor that can easily penetrate cell membranes and reach its target. TRAM-34 is also highly selective for the N-(2,4,5-trichlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide channel, which reduces the potential for off-target effects. However, TRAM-34 has some limitations for lab experiments. It has a relatively short half-life, which requires frequent dosing in animal studies. TRAM-34 is also not suitable for long-term studies due to potential toxicity concerns.
未来方向
There are several future directions for the study of TRAM-34. One area of research is the development of more potent and selective N-(2,4,5-trichlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide inhibitors. Another area of research is the investigation of the potential therapeutic applications of TRAM-34 in other diseases such as cardiovascular diseases and metabolic disorders. Furthermore, the potential use of TRAM-34 as a tool for studying the physiological functions of the this compound channel in various tissues and organs is an area of interest.
科学研究应用
TRAM-34 has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research has been in the field of cancer. Studies have shown that TRAM-34 can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. TRAM-34 has also been shown to enhance the efficacy of chemotherapy drugs in various cancer cell lines.
In addition to cancer, TRAM-34 has been studied for its potential therapeutic applications in other diseases such as autoimmune disorders, asthma, and neurological disorders. TRAM-34 has been shown to inhibit the activation of T cells and reduce inflammation in animal models of autoimmune disorders. TRAM-34 has also been shown to improve airway hyperresponsiveness in animal models of asthma. In neurological disorders, TRAM-34 has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and multiple sclerosis.
属性
IUPAC Name |
(E)-N-(2,4,5-trichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl3NO4/c1-24-15-6-10(7-16(25-2)18(15)26-3)4-5-17(23)22-14-9-12(20)11(19)8-13(14)21/h4-9H,1-3H3,(H,22,23)/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCCJEAFTZNECM-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N~1~-cyclopentyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3553618.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)glycinamide](/img/structure/B3553632.png)
![1,3-dimethyl-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3553637.png)
![5-chloro-2-({[(4-chlorobenzyl)thio]acetyl}amino)benzoic acid](/img/structure/B3553648.png)

![1-benzyl-5-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3553667.png)
![3-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/structure/B3553676.png)
![N~1~-(3-acetylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B3553681.png)
![N-{2-[(4-tert-butylbenzyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B3553691.png)
![4-[4-(4-chlorobenzyl)-1-piperazinyl]-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B3553693.png)
![N~1~-cyclopentyl-N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3553697.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-(2-furylmethyl)glycinamide](/img/structure/B3553698.png)
![methyl {5-[2-(2-ethoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B3553715.png)